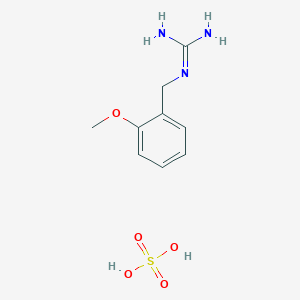![molecular formula C21H24N2O5S B5049889 ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate](/img/structure/B5049889.png)
ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme, prolyl oligopeptidase (POP), which has been implicated in various physiological and pathological processes.
Mécanisme D'action
Ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate is a potent inhibitor of POP, an enzyme that cleaves peptides containing proline residues. POP has been implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. By inhibiting POP, ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate has been shown to have a range of biochemical and physiological effects. In animal models, ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective effects. ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate in lab experiments is its potency as a POP inhibitor. This allows for the use of lower concentrations of ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate, which can reduce the risk of non-specific effects. However, ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate has limited solubility in water, which can make it difficult to use in certain experimental setups. Additionally, ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several potential future directions for research on ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate. One area of interest is the development of more potent and selective POP inhibitors based on the structure of ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate. Additionally, further studies are needed to determine the safety and efficacy of ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate in human subjects. Finally, the potential therapeutic applications of ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases, warrant further investigation.
Méthodes De Synthèse
Ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-amino benzoic acid ethyl ester, which is then coupled with (4-methylphenylsulfonyl)proline to give ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate. The purity of the final product can be improved using chromatographic techniques.
Applications De Recherche Scientifique
Ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate has also been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent. Additionally, ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate has been studied for its potential use in the treatment of obesity, diabetes, and inflammatory diseases.
Propriétés
IUPAC Name |
ethyl 4-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-3-28-21(25)16-8-10-17(11-9-16)22-20(24)19-5-4-14-23(19)29(26,27)18-12-6-15(2)7-13-18/h6-13,19H,3-5,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMOJWQNIFNLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-morpholinyl(phenyl)methyl]-2-naphthol](/img/structure/B5049817.png)


![10-(diphenylmethylene)-4-(1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5049831.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B5049837.png)


![7-(2-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5049850.png)
![2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5049856.png)
![3-methyl-5-{2-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5049878.png)
![1-(3-fluorobenzyl)-5-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5049885.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5049899.png)
![N-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5049907.png)